molecular formula C24H25N5O3 B2372340 4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-58-0

4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2372340
CAS No.: 893954-58-0
M. Wt: 431.496
InChI Key: VLHWWOAXXDJXTM-UHFFFAOYSA-N
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Description

Imidazoles are a type of organic compound that are key components to functional molecules used in a variety of everyday applications . They are heterocycles, which means they contain atoms of at least two different elements as members of its rings .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. One method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The specific structure of “4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse, due to the presence of nitrogen atoms in the ring. These reactions often involve the formation of new bonds, and the utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoles can also vary greatly depending on their specific structure. Some databases, such as ChemSynthesis, contain physical properties for listed substances .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and its analogs are involved in various chemical reactions and synthesis processes. For instance, studies have shown that related imidazole compounds can be synthesized through reactions involving N-heterocyclic carbene-stabilized group 13 trihydride complexes (Cole et al., 2005). Glycolurils, a category related to these compounds, find applications in pharmacology, explosives, and supramolecular chemistry, as evidenced by their versatile synthesis methods (Kravchenko et al., 2018).

Structural and Chemical Analysis

Structural and chemical analyses of related compounds have been conducted to understand their properties better. The molecular structures of some imidazolium compounds have been described in detail, offering insights into their chemical behavior and potential applications (Cole et al., 2005). Additionally, the synthesis and identification of various derivatives, such as oxazepine, pyrazole, and isoxazole compounds from 2-Aminobenzimidazole, further exemplify the range of possible applications in scientific research (Adnan et al., 2014).

Pharmacological Potential

Compounds within this chemical family have shown potential in pharmacological research. For instance, some derivatives have been evaluated for their antimicrobial activities, highlighting their potential as therapeutic agents (Sankhe & Chindarkar, 2021). Furthermore, molecular docking studies have been conducted to explore their potential as anti-tuberculosis agents, indicating their relevance in drug discovery (Hussain et al., 2016).

Spectroscopy and Molecular Modeling

Detailed spectroscopic analysis and molecular modeling studies have been used to investigate the structural and electronic properties of related imidazole derivatives. These studies aid in understanding the compounds' behavior at a molecular level, which is crucial for their application in various scientific fields (Mary et al., 2020).

Future Directions

The field of imidazole synthesis is continually advancing, with recent advances in the regiocontrolled synthesis of substituted imidazoles . Future challenges include improving the efficiency and selectivity of these synthesis methods .

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16(2)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-14-28(20)23)17-9-11-19(12-10-17)32-18-7-5-4-6-8-18/h4-12,16H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHWWOAXXDJXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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